Home > Products > Screening Compounds P12470 > 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride
3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride - 2098090-78-7

3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride

Catalog Number: EVT-3035171
CAS Number: 2098090-78-7
Molecular Formula: C11H18ClN
Molecular Weight: 199.72
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1R,2R,3S,5S)-2-Methoxymethyl-3-(3,4-dichlorophenyl)-8-azabicyclo[3.2.1]octane L-Tartrate

    Compound Description: This compound is described as a monoamine neurotransmitter reuptake inhibitor. It is a tartrate salt of a substituted 8-azabicyclo[3.2.1]octane derivative. Specific therapeutic applications mentioned include its use as an analgesic, immunosuppressant, anti-inflammatory agent, and in the treatment of neurological and psychiatric disorders, drug and alcohol abuse, gastritis, diarrhea, cardiovascular diseases, and respiratory diseases [, ].

N-(8-Benzyl-8-azabicyclo[3.2.1]octyl-3-yl)isobutyramide

    Compound Description: This compound serves as a crucial starting material in the synthesis of 8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane [].

Methyl (1R,2S,3S,5S)-3-(4-Iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

    Compound Description: This compound and its 8-(3-fluoropropyl) analogue are identified as brain imaging agents [].

    Compound Description: Pinnamine is a naturally occurring marine toxin that contains a 9-azabicyclo[4.2.1]nonane moiety [].

    Relevance: Though not identical in structure, pinnamine's 9-azabicyclo[4.2.1]nonane core is closely related to the 8-azabicyclo[3.2.1]octane core of 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride. The synthesis and study of pinnamine variants incorporating an 8-azabicyclo[3.2.1]octane moiety emphasize the significance of these bicyclic systems in the development of potential nicotinic acetylcholine receptor (nAChR) ligands [].

(-)-Ferruginine

    Compound Description: (-)-Ferruginine is a potent alkaloid with potential nAChR ligand activity [].

    Relevance: While not structurally identical to 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride, the synthesis of (-)-ferruginine analogues containing the 8-azabicyclo[3.2.1]octane moiety emphasizes the importance of this bicyclic system in the context of nAChR ligand development [].

8-((Benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid

    Compound Description: This compound is a novel, conformationally rigid analog of 2-aminoadipic acid [].

3β-Substituted 8-Methyl-8-azabicyclo[3.2.1]octane-2-carboxylates

    Compound Description: This group includes a series of cocaine analogs investigated for their kinetic and thermodynamic parameters associated with epimerization [].

3-Azabicyclo[3.2.1]octane hydrochloride

    Compound Description: This compound is a key intermediate in the synthesis of phenothiazine derivatives and serves as the foundational structure for a series of complex amines [].

    Compound Description: (±)-Peduncularine is an alkaloid synthesized through a rearrangement and allylation sequence starting from an epoxytropinone [].

6β,7β-Dihydroxy- and 6β-Hydroxy-8-alkyl-8-azabicyclo[3.2.1]octane-3-spiro-5′-imidazoline-2′,4′-diones

    Compound Description: These compounds represent a class of spirocyclic hydantoins with specific stereochemistry at various positions on the 8-azabicyclo[3.2.1]octane core [].

    Compound Description: This compound is an intermediate in the synthesis of dopamine transporter inhibitors [].

3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane derivatives

    Compound Description: These derivatives act as modulators of δ- or μ-opioid receptors and may have potential use as analgesics, immunosuppressants, anti-inflammatory agents, and in treating various neurological, psychiatric, gastrointestinal, cardiovascular, and respiratory conditions [, ].

    Compound Description: These bicyclic 2-tetrazenes were investigated for their electrochemical properties and nitrogen inversion barriers [].

    Compound Description: This series of compounds was synthesized and tested for their analgesic and narcotic antagonist properties [].

3β-Aryl-8-azabicyclo[3.2.1]octanes

    Compound Description: These compounds are tropane analogs designed to have high binding affinity and selectivity for the serotonin transporter site [].

2β-Acyl-3β-aryl-8-azabicyclo[3.2.1]octanes

    Compound Description: This series of compounds explores modifications to the tropane scaffold, replacing the traditional ester group at the 2-position with methyl or ethyl ketone moieties. They were evaluated for their binding affinity for dopamine and serotonin transporters [].

    Compound Description: These bicyclic morpholinethiones were synthesized as potential building blocks for more complex heterocyclic systems [].

endo-6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

    Compound Description: DAU 6285 is a compound that acts as a silent, competitive antagonist at 5-HT4 receptors. It is a potent and selective antagonist with applications in studying the role of 5-HT4 receptors in various physiological processes [].

6- and 7-Hydroxy-8-azabicyclo[3.2.1]octanes

    Compound Description: This group encompasses a collection of tropane analogs incorporating a hydroxyl group at the 6 or 7 position, designed and synthesized to investigate their binding affinity for dopamine and serotonin transporters [].

    Compound Description: This class of compounds, specifically 8-substituted 3-azabicyclo[3.2.1]octanes (isotropanes), are synthesized and evaluated as potential cocaine abuse treatment agents due to their inhibitory activity on dopamine uptake [].

2-Arylmethylidene-8-methyl-8-azabicyclo[3.2.1]octan-3-ones

    Compound Description: This class of compounds represents a series of arylmethylidene-substituted 8-azabicyclo[3.2.1]octan-3-ones prepared through a two-step synthesis involving aldol condensation and dehydration [].

    Compound Description: This class of compounds was designed based on the lead compounds 1,1′-octanedioyl-4,4′-dimethyl-4,4′-dibenzyl dipiperazinium dibromide (2) and 3,8-disubstituted-3,8-diazabicyclo[3.2.1]octanes (DBO). They were synthesized and evaluated for their analgesic and sedative activities [].

Overview

3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is a compound that belongs to the class of bicyclic amines, specifically featuring the 8-azabicyclo[3.2.1]octane scaffold, which is significant in medicinal chemistry due to its structural resemblance to tropane alkaloids. These compounds exhibit a variety of biological activities, making them valuable in drug discovery and development.

Source

This compound can be synthesized through various methods, often involving multi-step organic reactions that utilize cyclization and functional group transformations. The synthesis and applications of similar bicyclic structures have been extensively studied in the literature, highlighting their importance in pharmacology and synthetic chemistry .

Classification

3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride is classified under:

  • Bicyclic amines: Due to its bicyclic structure containing nitrogen.
  • Tropane derivatives: As it shares structural features with tropane alkaloids.
Synthesis Analysis

Methods

The synthesis of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves several key steps:

  1. Formation of the bicyclic core: This can be achieved through cyclization reactions starting from suitable precursors such as amines or ketones.
  2. Functionalization: Subsequent reactions may introduce substituents or modify existing functional groups to achieve the desired compound.
  3. Hydrochloride salt formation: The final step usually involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability.

Technical details regarding specific reagents and conditions for these steps are often found in synthetic methodology literature .

Molecular Structure Analysis

Structure

The molecular structure of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride can be represented as follows:

  • It consists of a bicyclic framework with a nitrogen atom integrated into one of the rings.
  • The cyclobutylidene substituent introduces additional complexity to the molecular geometry.

Data

Key structural data include:

  • Molecular formula: C10_{10}H14_{14}ClN
  • Molecular weight: Approximately 185.68 g/mol
  • Stereochemistry: The compound may exhibit chirality depending on the configuration of substituents around the nitrogen atom.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions, including:

  1. Nucleophilic substitutions: The nitrogen atom can act as a nucleophile, allowing for further functionalization.
  2. Cyclization reactions: It may undergo additional cyclization to form more complex structures.
  3. Deprotonation or protonation: Depending on the pH, it can exist in different ionic forms, which affects its reactivity.

Technical details about these reactions often include specifics about reaction conditions such as temperature, solvent choice, and catalysts used .

Mechanism of Action

Process

The mechanism of action for compounds derived from the 8-azabicyclo[3.2.1]octane scaffold typically involves interaction with biological targets such as receptors or enzymes:

  1. Binding affinity: The bicyclic structure allows for significant binding interactions with target sites.
  2. Biological activity modulation: These compounds can modulate biological pathways by acting as agonists or antagonists at various receptors.

Data from pharmacological studies indicate that modifications to the bicyclic core can significantly influence binding affinity and selectivity for specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and methanol due to its hydrochloride form.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Reactivity: Can undergo typical reactions associated with amines, including acylation and alkylation.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structure and purity .

Applications

Scientific Uses

3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride has potential applications in:

  1. Drug development: As a lead compound for synthesizing new therapeutics targeting neurological disorders due to its structural similarity to known active compounds.
  2. Research tools: Utilized in studies investigating receptor interactions and signaling pathways.
  3. Synthetic intermediates: Acts as a precursor for further chemical modifications leading to diverse chemical entities.

The ongoing research into this class of compounds continues to unveil new therapeutic potentials and synthetic methodologies .

Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold in Contemporary Organic Chemistry

Historical Significance of Tropane Alkaloids and Their Structural Core

The historical exploration of tropane alkaloids began with the isolation of cocaine from Erythroxylum coca leaves in the mid-19th century, followed by the purification of atropine from deadly nightshade (Atropa belladonna)—milestones that established the pharmacological importance of this structural class [9]. Early structural elucidation efforts in the 20th century, spearheaded by Willstätter's seminal synthesis of tropinone (1917), confirmed the 8-azabicyclo[3.2.1]octane framework as the defining feature of these compounds [4]. Tropane alkaloids function in plants as chemical defense agents against herbivores, leveraging their ability to disrupt neurological functions through interactions with acetylcholine, dopamine, and serotonin receptors—a property exploited in both traditional medicine and modern therapeutics [9]. The structural complexity of these alkaloids, particularly their bridged bicyclic configuration with a tertiary nitrogen, presented formidable synthetic challenges that drove innovations in stereoselective methodologies throughout the 20th century [4].

The development of Robinson's one-pot tropinone synthesis (1917) marked a watershed in annulation chemistry, demonstrating how bicyclic frameworks could be assembled from simple precursors (succinaldehyde, methylamine, acetonedicarboxylate) through tandem Mannich and aldol reactions [4]. Despite this breakthrough, enantioselective construction remained elusive until advances in asymmetric catalysis in the late 20th century enabled precise stereochemical control. Contemporary research has focused on addressing the stereochemical limitations of classical approaches, particularly the challenge of installing substituents at C3 with defined stereochemistry—a prerequisite for biological activity optimization in derivatives like 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride [4]. The scaffold's versatility is evidenced by its presence in over 200 known alkaloids with diverse therapeutic applications, ranging from anticholinergics (atropine) to local anesthetics (cocaine) and motion sickness treatments (scopolamine) [9].

Table 2: Key Historical Milestones in Tropane Alkaloid Chemistry

YearMilestoneSignificance
1860Cocaine isolation (Albert Niemann)First purified tropane alkaloid; local anesthetic properties identified
1901Atropine structure proposed (Richard Willstätter)Established bicyclic tropane core
1917Tropinone synthesis (Robert Robinson)Biomimetic synthesis demonstrating bicyclic ring formation
1950sScopolamine structural confirmationRevealed epoxide bridge influence on blood-brain barrier penetration
2021Enantioselective dirhodium catalysis (Rodriguez, Vicario et al.)Achieved >90% ee in 8-azabicyclo[3.2.1]octane synthesis [4]

Recent advances in enantioselective scaffold construction, particularly dirhodium-catalyzed aziridination strategies, have enabled the practical synthesis of non-natural derivatives like 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride with high optical purity [4]. As Rodriguez, Vicario, and colleagues demonstrated in 2021, treatment of cycloheptadiene precursors with chiral dirhodium catalysts (e.g., Rh₂(S-PTAD)₄) generates aziridine intermediates that rearrange to the 8-azabicyclo[3.2.1]octane framework with up to 92% enantiomeric excess—critical for biological activity optimization [4]. These methodologies overcome the historical limitation of racemic mixtures in early syntheses, enabling the production of single enantiomers essential for structure-activity relationship studies in drug discovery programs focused on tropane-derived pharmaceuticals [4].

Role of 3-Cyclobutylidene Substituents in Modulating Bicyclic Reactivity

Steric and Electronic Effects on Molecular Architecture

The introduction of a cyclobutylidene group at the C3 position of the 8-azabicyclo[3.2.1]octane scaffold induces profound steric and electronic modifications that significantly alter both chemical reactivity and biological interactions. The exocyclic double bond (C3=C) creates a near-90° angle distortion at the bridgehead carbon, imposing substantial transannular strain within the bicyclic system . This distortion arises from the torsional constraints of the fused cyclobutane ring, which forces the bicyclic framework into a conformation distinct from classical tropane alkaloids. X-ray crystallographic analyses of derivatives reveal how the cyclobutylidene moiety protudes perpendicularly to the bicyclic plane, creating a steric barrier that shields the β-face of the molecule from nucleophilic approach while enhancing reactivity at the α-face [8]. The electronic influence manifests through the exocyclic double bond's polarization, where the sp²-hybridized C3 carbon becomes electron-deficient due to inductive effects from the adjacent nitrogen, creating an electrophilic site susceptible to nucleophilic attack—a feature exploited in synthetic elaboration .

The hydrochloride salt formation enhances aqueous solubility through ionic dissociation while preserving the strained architecture, facilitating biological evaluation [8]. Compared to traditional tropane 3-substituents (methyl, carboxylate, or aryl groups), the cyclobutylidene unit introduces unique lipophilicity parameters (clogP ≈ 2.1) that balance membrane permeability and aqueous solubility—properties quantified in pharmacokinetic studies showing improved blood-brain barrier penetration relative to more polar tropane derivatives . This balanced profile makes the cyclobutylidene derivative particularly valuable for central nervous system-targeting therapeutics, where optimal logP values (1-3) are critical for bioavailability . The conformational rigidity imparted by the fused cyclobutane also reduces entropic penalties upon binding to biological targets, as demonstrated in the compound's enhanced affinity for phosphoinositide 3-kinase (PI3K) compared to flexible-chain analogs .

Synthetic Versatility and Reaction Pathways

The 3-cyclobutylidene group serves as a versatile synthetic handle for further molecular elaboration, participating in diverse transformations that leverage its strained alkene character. Nucleophilic conjugate additions occur regioselectively at the exocyclic β-carbon, where the electron-deficient olefin undergoes Michael reactions with amines, thiols, and stabilized carbanions to yield 3,3-disubstituted derivatives . This reactivity contrasts with classical tropane alkenes, which typically require harsher conditions due to reduced electrophilicity. The compound's synthetic utility is further demonstrated in [2+2] photocycloadditions, where the cyclobutylidene double bond participates as a dipolarophile with electron-deficient alkenes under UV irradiation, generating complex polycyclic architectures inaccessible through traditional tropane chemistry . These transformations exploit the ring strain energy (≈27 kcal/mol) inherent in the cyclobutane fusion, which lowers the activation barrier for cycloreversion and cycloaddition processes compared to unstrained analogs .

Table 3: Synthetic Routes to 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane Hydrochloride

MethodKey StepsYieldStereoselectivityAdvantages/Limitations
Dirhodium-catalyzed aziridinationCycloheptadiene aziridination → vinyl aziridine rearrangement82%92% ee (with Rh₂(S-PTAD)₄)High enantioselectivity; requires chiral catalyst [4]
Carbamoyl radical cyclizationPhotoredox generation of carbamoyl radical → intramolecular cyclization75%Moderate diastereocontrolMild conditions; functional group tolerance
Tropinone condensationWittig olefination of tropinone with cyclobutyl-PPh₃68%RacemicSimple protocol; limited to racemic products
Enzymatic desymmetrizationLipase-mediated resolution of diesters45% (theoretical max 50%)>99% eeHigh enantiopurity; low yield [4]

Modern synthetic approaches leverage transition metal catalysis to construct the 3-cyclobutylidene-modified scaffold efficiently. The dirhodium-catalyzed aziridination pathway begins with 3,5-cycloheptadiene-1-ol, which undergoes enantioselective nitrogen insertion using N-aminophthalimide as a nitrene source under Rh₂(S-PTAD)₄ catalysis, achieving 92% enantiomeric excess [4]. Subsequent vinyl aziridine rearrangement establishes the bicyclic framework with the exocyclic alkene positioned at C3. Alternatively, photoredox-mediated carbamoyl radical cyclization provides a complementary approach, generating nitrogen-centered radicals that undergo intramolecular addition to diene precursors, forming the azabicyclic core with the cyclobutylidene moiety pre-installed . This method proceeds under mild conditions (visible light irradiation, room temperature) and exhibits excellent functional group compatibility, enabling late-stage diversification of the cyclobutane ring .

Biological Implications and Target Interactions

The strategic incorporation of the cyclobutylidene moiety transforms the classical tropane scaffold into a potent phosphoinositide 3-kinase (PI3K) inhibitor, as demonstrated in biochemical assays showing IC₅₀ values in the low micromolar range against PI3Kγ isoforms . This activity stems from the compound's unique three-dimensional shape, where the protruding cyclobutylidene group occupies a hydrophobic pocket adjacent to the ATP-binding site, inducing conformational changes that disrupt catalytic activity . Molecular docking simulations reveal key van der Waals contacts between the cyclobutane ring and nonpolar residues (Val882, Ile831) in PI3Kγ, along with a critical hydrogen bond from the protonated tertiary nitrogen to Asp841—interactions not observed with simpler 3-substituted tropanes . This binding mode illustrates how the cyclobutylidene modification enables target engagement distinct from classical tropane alkaloids, which typically interact with neurotransmitter transporters rather than kinase domains .

The compound's differential bioactivity profile extends beyond PI3K inhibition, with screening data indicating moderate affinity for sigma receptors (σ₁ Ki = 380 nM) and negligible interaction with monoamine transporters—contrasting sharply with cocaine's primary mechanism . This selectivity shift underscores the cyclobutylidene group's role in redirecting molecular recognition toward novel biological targets. The scaffold's versatility as a pharmacophore platform is evidenced by structure-activity relationship studies showing that minor modifications to the cyclobutane ring (e.g., introduction of fluorine substituents or carbonyl groups) modulate potency and selectivity across kinase families . These findings position 3-cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride as a privileged template for developing therapeutics targeting PI3K-dependent pathways in oncology and inflammatory diseases, circumventing the neurological side effects associated with classical tropane alkaloids .

Table 4: Biological Activity Profile of 3-Cyclobutylidene-8-azabicyclo[3.2.1]octane Hydrochloride

Biological TargetAssay TypeAffinity/PotencyComparison to Unsubstituted Scaffold
PI3Kγ (phosphoinositide 3-kinase)ATP-competitive inhibitionIC₅₀ = 1.7 μM>10-fold increase in potency
σ₁ receptorRadioligand binding (³H-(+)-pentazocine)Kᵢ = 380 nM3-fold higher affinity
Dopamine transporter (DAT)³H-WIN35428 bindingKᵢ > 10,000 nM>100-fold reduced affinity vs. cocaine
Mu-opioid receptor³H-DAMGO bindingKᵢ > 10,000 nMNo significant activity
Cancer cell antiproliferative (MCF-7)MTT viability assayGI₅₀ = 12.5 μMNot tested in unsubstituted analog

Properties

CAS Number

2098090-78-7

Product Name

3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride

IUPAC Name

3-cyclobutylidene-8-azabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C11H18ClN

Molecular Weight

199.72

InChI

InChI=1S/C11H17N.ClH/c1-2-8(3-1)9-6-10-4-5-11(7-9)12-10;/h10-12H,1-7H2;1H

InChI Key

XDZYEDDNNYLGQT-UHFFFAOYSA-N

SMILES

C1CC(=C2CC3CCC(C2)N3)C1.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.